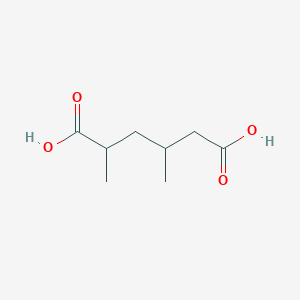
2,4-Dimethyladipic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyladipic acid is a branched-chain fatty acid.
2, 4-Dimethyladipic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethyladipic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethyladipic acid has been primarily detected in urine. Within the cell, 2, 4-dimethyladipic acid is primarily located in the cytoplasm and adiposome.
Applications De Recherche Scientifique
Identification in Human Urine and Uremic Serum : 2,4-Dimethyladipic acid was first identified in normal human urine and is excreted in varying amounts by healthy adults. It has also been detected in the ultrafiltrate of blood from chronic uremic patients, suggesting its potential as a biomarker in certain medical conditions (Niwa et al., 1979).
Environmental Behavior and Degradation : Studies have examined the environmental behavior of 2,4-D dimethylamine salt, a related compound, in soil, finding that its degradation rate is comparable whether applied as amine salt or ester forms. This research contributes to understanding the environmental impact of such compounds (Wilson et al., 1997).
Use in Polymer Synthesis : Research has explored the use of dimethyladipate (related to 2,4-Dimethyladipic acid) in the synthesis of polyesters. Bismuth(III) n-hexanoate has been identified as an effective catalyst for producing clean telechelic polyesters, showing potential applications in materials science (Kricheldorf et al., 2005).
Biological Oxidation Studies : The biological oxidation of 2,2-dimethyladipic acid, a compound structurally similar to 2,4-Dimethyladipic acid, has been studied in rats, revealing various metabolites. Such studies provide insight into the metabolic pathways and potential toxicity of related compounds (Den, 1965).
Synthesis of Derivatives : Research on the synthesis of 2,4-dimethyldocosanoic acid, which is structurally related to 2,4-Dimethyladipic acid, sheds light on the methods for synthesizing complex molecules that could have various applications, including medicinal chemistry (Wallace & Minnikin, 1994).
Scientometric Analysis of Related Herbicide Research : A scientometric review focusing on 2,4-D herbicide toxicity, which is structurally related to 2,4-Dimethyladipic acid, provides insights into global research trends and gaps, particularly relevant for environmental and public health research (Zuanazzi et al., 2020).
Comparative Toxicity Studies : Comparative studies on forms of 2,4-dichlorophenoxyacetic acid, which is structurally related, contribute to understanding the toxicological profile of similar compounds (Charles et al., 1996).
Propriétés
Nom du produit |
2,4-Dimethyladipic acid |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(4-7(9)10)3-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
OEEUPULXQBRPEO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)C(=O)O)CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



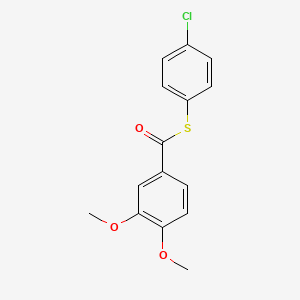

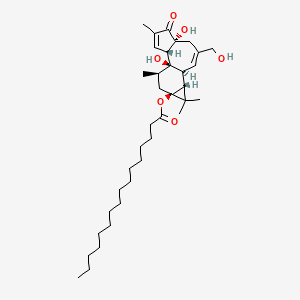
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol](/img/structure/B1212802.png)
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
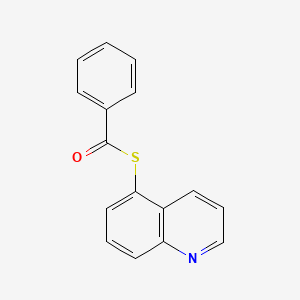
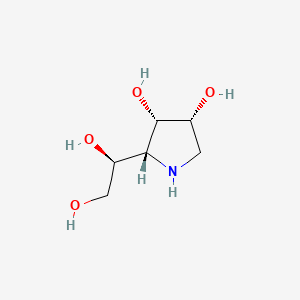
![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
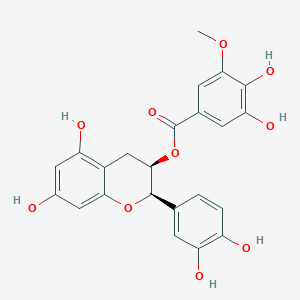
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)